(E)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)but-2-en-1-one
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Overview
Description
(E)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)but-2-en-1-one is a synthetic organic compound that features a thiazepane ring, a fluorophenyl group, and a butenone moiety
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving thiazepane derivatives.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with specific properties.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)but-2-en-1-one typically involves the following steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine and a thiol.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Butenone Moiety: The butenone moiety can be synthesized through an aldol condensation reaction involving an aldehyde and a ketone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)but-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the butenone moiety to a butanol derivative.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Butanol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Mechanism of Action
The mechanism of action of (E)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)but-2-en-1-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)but-2-en-1-one
- (E)-1-(7-(2-bromophenyl)-1,4-thiazepan-4-yl)but-2-en-1-one
- (E)-1-(7-(2-methylphenyl)-1,4-thiazepan-4-yl)but-2-en-1-one
Uniqueness
(E)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)but-2-en-1-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its analogs with different substituents.
Properties
IUPAC Name |
(E)-1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]but-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNOS/c1-2-5-15(18)17-9-8-14(19-11-10-17)12-6-3-4-7-13(12)16/h2-7,14H,8-11H2,1H3/b5-2+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYDJTWQDAOLQK-GORDUTHDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1CCC(SCC1)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N1CCC(SCC1)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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